![molecular formula C12H16O B14329876 {[(Pent-3-en-1-yl)oxy]methyl}benzene CAS No. 98689-66-8](/img/structure/B14329876.png)
{[(Pent-3-en-1-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(Pent-3-en-1-yl)oxy]methyl}benzene is an organic compound characterized by a benzene ring substituted with a pent-3-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Pent-3-en-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl chloride with pent-3-en-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of pent-3-en-1-ol attacks the benzyl chloride, resulting in the formation of the desired ether compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(Pent-3-en-1-yl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alkane derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Scientific Research Applications
{[(Pent-3-en-1-yl)oxy]methyl}benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {[(Pent-3-en-1-yl)oxy]methyl}benzene exerts its effects involves interactions with specific molecular targets. The benzene ring can participate in π-π interactions, while the pent-3-en-1-yloxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar structure but with a hydroxyl group instead of the pent-3-en-1-yloxy group.
Benzyl chloride: Similar structure but with a chlorine atom instead of the pent-3-en-1-yloxy group.
Phenethyl alcohol: Similar structure but with an ethyl group instead of the pent-3-en-1-yloxy group.
Uniqueness
{[(Pent-3-en-1-yl)oxy]methyl}benzene is unique due to the presence of the pent-3-en-1-yloxy group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity patterns that are not observed in its simpler analogs.
Properties
CAS No. |
98689-66-8 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
pent-3-enoxymethylbenzene |
InChI |
InChI=1S/C12H16O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h2-6,8-9H,7,10-11H2,1H3 |
InChI Key |
PQJXGJWVTQHJNA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


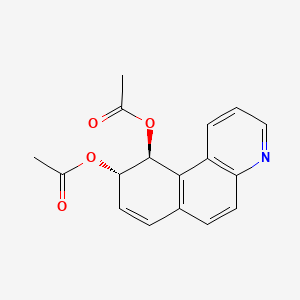
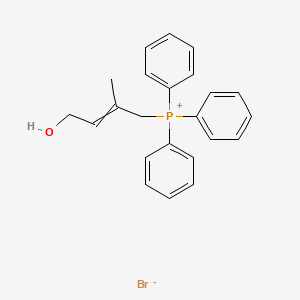

![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
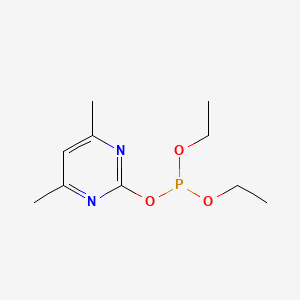
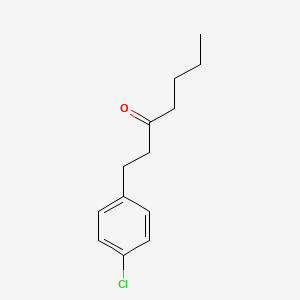
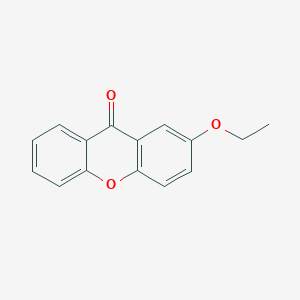
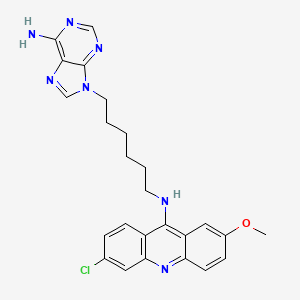
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
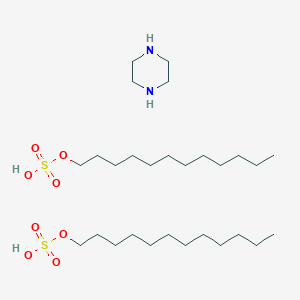
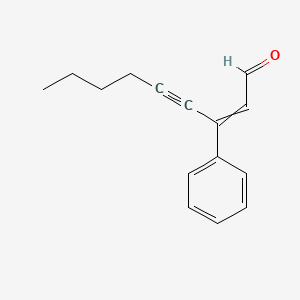
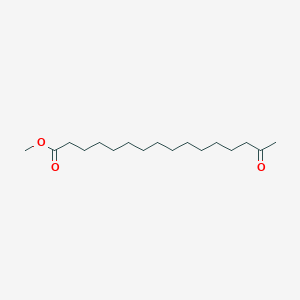
![1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14329859.png)
